molecular formula C12H19ClN4 B1489988 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098126-19-1

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1489988
CAS No.: 2098126-19-1
M. Wt: 254.76 g/mol
InChI Key: XUVHZVAXWBJDOK-UHFFFAOYSA-N
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Description

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C12H19ClN4 and its molecular weight is 254.76 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, the compound influences gene expression by acting on transcription factors such as NF-κB and AP-1. These effects result in altered cellular metabolism, including changes in glucose uptake and ATP production[3][3] .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of certain kinases by competing with ATP for binding sites. The compound also induces changes in gene expression by interacting with DNA-binding proteins and modifying chromatin structure. These interactions lead to the activation or repression of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cell cycle dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. The compound also binds to plasma proteins, influencing its distribution and accumulation in different tissues .

Properties

IUPAC Name

3-(4-cyclopropyltriazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.ClH/c1-2-8(1)12-7-16(15-14-12)11-5-9-3-4-10(6-11)13-9;/h7-11,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVHZVAXWBJDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CC4CCC(C3)N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.